DL5050
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Overview
Description
DL5050 is a selective agonist for the human Constitutive Androstane Receptor (hCAR). The constitutive androstane receptor is a xenobiotic sensor that regulates the transcription of genes involved in drug disposition, energy homeostasis, and cell proliferation . Unlike nonselective hCAR agonists, this compound specifically activates hCAR without significantly affecting the closely related human pregnane X receptor (hPXR).
Preparation Methods
The synthetic route for DL5050 involves the reaction of 2-aminothiazole with a bromomethyl ketone in ethanol under reflux conditions . Further optimization and industrial production methods may vary.
Chemical Reactions Analysis
DL5050 undergoes specific reactions, including oxidation, reduction, and substitution. Notably, it preferentially induces the expression of cytochrome P450 CYP2B6 (a target of hCAR) over CYP3A4 (a target of hPXR) at both the mRNA and protein levels . Common reagents and conditions for these reactions depend on the specific synthetic context.
Scientific Research Applications
DL5050 finds applications in various fields:
Chemistry: As a tool molecule to study hCAR functions.
Biology: Investigating gene regulation and drug metabolism.
Medicine: Potential therapeutic applications, although further research is needed.
Industry: Developing hCAR-specific agonists for drug development.
Mechanism of Action
DL5050’s mechanism involves binding to hCAR, which activates gene transcription. Its molecular targets and pathways are associated with drug metabolism, detoxification, and energy regulation.
Comparison with Similar Compounds
DL5050’s uniqueness lies in its selectivity for hCAR. Similar compounds include nonselective hCAR agonists like CITCO, which activate both hCAR and hPXR .
Properties
Molecular Formula |
C23H15Cl2N3O2 |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methoxy]-1-(6-naphthalen-2-ylimidazo[2,1-b][1,3]oxazol-5-yl)methanimine |
InChI |
InChI=1S/C23H15Cl2N3O2/c24-19-8-5-15(11-20(19)25)14-30-26-13-21-22(27-23-28(21)9-10-29-23)18-7-6-16-3-1-2-4-17(16)12-18/h1-13H,14H2/b26-13+ |
InChI Key |
UAKNSRDQWPLPHH-LGJNPRDNSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)C=NOCC5=CC(=C(C=C5)Cl)Cl |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)/C=N/OCC5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C(N4C=COC4=N3)C=NOCC5=CC(=C(C=C5)Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DL5050; DL-5050; DL 5050; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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